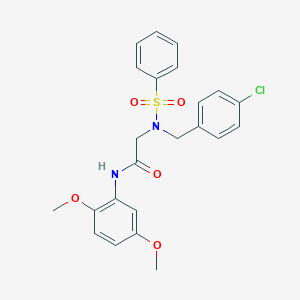![molecular formula C25H24N2O3S2 B301031 2-[(4-Ethoxyphenyl)imino]-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301031.png)
2-[(4-Ethoxyphenyl)imino]-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethoxyphenyl)imino]-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidin-4-one, commonly known as EPTZ, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EPTZ is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 465.64 g/mol.
Mécanisme D'action
The exact mechanism of action of EPTZ is not fully understood. However, it is believed that EPTZ exerts its biological activity by interacting with various cellular targets such as DNA, enzymes, and proteins. EPTZ has been reported to induce apoptosis in cancer cells by activating various signaling pathways such as p53 and MAPK.
Biochemical and Physiological Effects:
EPTZ has been reported to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. EPTZ has also been reported to exhibit antioxidant activity and to reduce oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EPTZ is its broad-spectrum activity against various cancer cell lines and bacterial strains. EPTZ is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, one of the major limitations of EPTZ is its poor solubility in aqueous solutions, which can limit its applicability in certain experiments.
Orientations Futures
There are several future directions for research on EPTZ. One of the areas of interest is the development of EPTZ analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential of EPTZ as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential of EPTZ as a corrosion inhibitor for various industrial applications can also be explored.
Méthodes De Synthèse
The synthesis of EPTZ involves the reaction of 4-ethoxyaniline with 5-(phenylsulfanyl)-2-furaldehyde in the presence of propylamine and sulfuric acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The purity of the product can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
EPTZ has shown potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, EPTZ has been reported to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. EPTZ has also been investigated for its potential as an antimicrobial agent against various bacterial strains.
In agriculture, EPTZ has been shown to exhibit significant herbicidal activity against various weed species. EPTZ has also been investigated for its potential as a growth regulator for various crops.
In material science, EPTZ has been investigated for its potential as a corrosion inhibitor for various metals such as steel, copper, and aluminum.
Propriétés
Nom du produit |
2-[(4-Ethoxyphenyl)imino]-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C25H24N2O3S2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
(5Z)-2-(4-ethoxyphenyl)imino-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N2O3S2/c1-3-16-27-24(28)22(32-25(27)26-18-10-12-19(13-11-18)29-4-2)17-20-14-15-23(30-20)31-21-8-6-5-7-9-21/h5-15,17H,3-4,16H2,1-2H3/b22-17-,26-25? |
Clé InChI |
BBMMVLMFHLMEDU-IYAWTGHFSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=CC=C3)/SC1=NC4=CC=C(C=C4)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OCC |
SMILES canonique |
CCCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=NC4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)